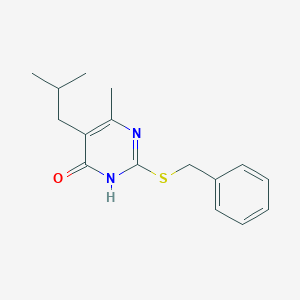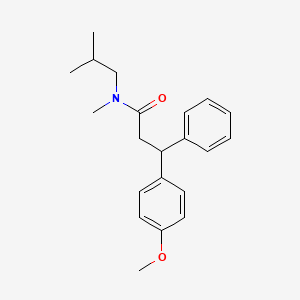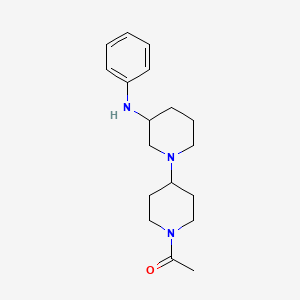![molecular formula C17H26N2O2 B6040315 1-(3-{[3-(4-hydroxyphenyl)-1-methylpropyl]amino}propyl)-2-pyrrolidinone](/img/structure/B6040315.png)
1-(3-{[3-(4-hydroxyphenyl)-1-methylpropyl]amino}propyl)-2-pyrrolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-{[3-(4-hydroxyphenyl)-1-methylpropyl]amino}propyl)-2-pyrrolidinone, also known as A-366, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. A-366 is a selective inhibitor of lysine-specific demethylase 1 (LSD1), an epigenetic regulator that plays a critical role in gene expression and chromatin remodeling.
Mechanism of Action
LSD1 is a histone demethylase that removes methyl groups from lysine 4 of histone H3, leading to transcriptional repression of target genes. LSD1 also interacts with non-histone proteins, such as p53 and DNMT1, to regulate their activity. 1-(3-{[3-(4-hydroxyphenyl)-1-methylpropyl]amino}propyl)-2-pyrrolidinone binds to the FAD cofactor of LSD1 and blocks its demethylase activity, leading to the accumulation of methylated histones and activation of target genes.
Biochemical and Physiological Effects:
1-(3-{[3-(4-hydroxyphenyl)-1-methylpropyl]amino}propyl)-2-pyrrolidinone has been shown to have potent antiproliferative effects in cancer cells, both in vitro and in vivo. 1-(3-{[3-(4-hydroxyphenyl)-1-methylpropyl]amino}propyl)-2-pyrrolidinone induces cell cycle arrest and apoptosis in various cancer cell lines, including leukemia, breast, prostate, and lung cancer. 1-(3-{[3-(4-hydroxyphenyl)-1-methylpropyl]amino}propyl)-2-pyrrolidinone has also been shown to reduce tumor growth and metastasis in mouse xenograft models. In addition, 1-(3-{[3-(4-hydroxyphenyl)-1-methylpropyl]amino}propyl)-2-pyrrolidinone has been shown to promote neuroprotection and reduce inflammation in preclinical models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
1-(3-{[3-(4-hydroxyphenyl)-1-methylpropyl]amino}propyl)-2-pyrrolidinone is a highly selective and potent LSD1 inhibitor, with an IC50 value of 36 nM. 1-(3-{[3-(4-hydroxyphenyl)-1-methylpropyl]amino}propyl)-2-pyrrolidinone has been shown to be more effective than other LSD1 inhibitors, such as tranylcypromine and GSK2879552, in inducing cancer cell death. However, 1-(3-{[3-(4-hydroxyphenyl)-1-methylpropyl]amino}propyl)-2-pyrrolidinone has poor solubility in water and requires the use of organic solvents for in vitro and in vivo experiments. In addition, 1-(3-{[3-(4-hydroxyphenyl)-1-methylpropyl]amino}propyl)-2-pyrrolidinone has not been tested in clinical trials, and its safety and efficacy in humans are unknown.
Future Directions
There are several future directions for the research of 1-(3-{[3-(4-hydroxyphenyl)-1-methylpropyl]amino}propyl)-2-pyrrolidinone. First, the safety and efficacy of 1-(3-{[3-(4-hydroxyphenyl)-1-methylpropyl]amino}propyl)-2-pyrrolidinone in humans need to be evaluated in clinical trials. Second, the potential therapeutic applications of 1-(3-{[3-(4-hydroxyphenyl)-1-methylpropyl]amino}propyl)-2-pyrrolidinone in other diseases, such as autoimmune diseases and metabolic disorders, need to be explored. Third, the combination of 1-(3-{[3-(4-hydroxyphenyl)-1-methylpropyl]amino}propyl)-2-pyrrolidinone with other drugs, such as chemotherapy and immunotherapy, needs to be investigated for its synergistic effects. Fourth, the development of more potent and selective LSD1 inhibitors, based on the structure of 1-(3-{[3-(4-hydroxyphenyl)-1-methylpropyl]amino}propyl)-2-pyrrolidinone, needs to be pursued. Finally, the elucidation of the downstream targets of LSD1 inhibition by 1-(3-{[3-(4-hydroxyphenyl)-1-methylpropyl]amino}propyl)-2-pyrrolidinone and their role in cancer and neurodegenerative diseases needs to be further studied.
Synthesis Methods
The synthesis of 1-(3-{[3-(4-hydroxyphenyl)-1-methylpropyl]amino}propyl)-2-pyrrolidinone involves a multi-step process that begins with the reaction of 4-hydroxyphenylacetic acid with 3-chloropropionyl chloride to yield 3-(4-hydroxyphenyl)-1-methylpropylamine. This intermediate is then reacted with 3-bromopropylamine and 2-pyrrolidinone to produce 1-(3-{[3-(4-hydroxyphenyl)-1-methylpropyl]amino}propyl)-2-pyrrolidinone. The final product is purified by column chromatography and characterized by NMR and mass spectrometry.
Scientific Research Applications
1-(3-{[3-(4-hydroxyphenyl)-1-methylpropyl]amino}propyl)-2-pyrrolidinone has been extensively studied in preclinical models for its potential therapeutic applications in cancer, neurodegenerative diseases, and inflammation. LSD1 is overexpressed in various types of cancer, including leukemia, breast, prostate, and lung cancer, and is associated with poor prognosis and drug resistance. 1-(3-{[3-(4-hydroxyphenyl)-1-methylpropyl]amino}propyl)-2-pyrrolidinone has been shown to inhibit LSD1 activity and induce cancer cell death in vitro and in vivo. In addition, 1-(3-{[3-(4-hydroxyphenyl)-1-methylpropyl]amino}propyl)-2-pyrrolidinone has been investigated as a potential treatment for Alzheimer's disease, Huntington's disease, and multiple sclerosis, as LSD1 inhibition has been shown to promote neuroprotection and reduce inflammation.
properties
IUPAC Name |
1-[3-[4-(4-hydroxyphenyl)butan-2-ylamino]propyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-14(5-6-15-7-9-16(20)10-8-15)18-11-3-13-19-12-2-4-17(19)21/h7-10,14,18,20H,2-6,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGHDPJJCYCWRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NCCCN2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{[1-(4-fluorophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methyl}-2-methoxyphenol](/img/structure/B6040247.png)
![7-(3-pyridinylmethyl)-2-(3,3,3-trifluoropropanoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6040256.png)


![2-[4-cyclobutyl-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6040282.png)
![3-ethyl-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-4-methyl-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B6040294.png)
![N-[3-oxo-3-(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)propyl]acetamide](/img/structure/B6040296.png)
![2,3-dimethoxy-N-({1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6040304.png)

![5-[(4-oxo-2-pyridin-3-yl-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-7(3H)-yl)carbonyl]pyridine-2-carbonitrile](/img/structure/B6040317.png)

![N-(4-{[(4-bromophenoxy)acetyl]amino}-2-methoxyphenyl)-2-chlorobenzamide](/img/structure/B6040338.png)